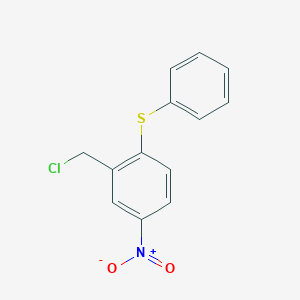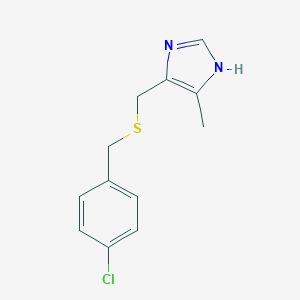
甲替胺
描述
甲硫咪唑是一种组胺H2受体拮抗剂,由另一种H2受体拮抗剂布里马胺衍生而来。 它是成功抗溃疡药物西咪替丁(泰胃美)开发过程中的中间体化合物 。 甲硫咪唑以其抑制胃酸分泌的能力而闻名,使其成为治疗消化性溃疡和其他与酸有关的疾病的重要化合物 .
科学研究应用
甲硫咪唑因其在各个领域的应用而得到广泛研究:
化学: 用作研究组胺H2受体拮抗剂的模型化合物。
生物学: 研究其对胃酸分泌的影响及其在调节免疫反应中的潜在作用。
作用机制
甲硫咪唑通过与位于胃壁细胞基底侧膜上的H2受体结合来发挥其作用。 这种结合阻止了组胺的作用,导致胃酸分泌减少,胃容积和酸度降低 。 对H2受体的竞争性抑制导致在治疗消化性溃疡和其他与酸有关的疾病中观察到的治疗效果 .
生化分析
Biochemical Properties
Metiamide interacts with the histamine H2 receptor, which is a protein located on the basolateral membrane of the gastric parietal cell . By binding to this receptor, Metiamide blocks the effects of histamine, leading to a reduction in gastric acid secretion .
Cellular Effects
Metiamide has a significant impact on gastric parietal cells. It reduces basal and nocturnal gastric acid secretion, leading to a reduction in gastric volume, acidity, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .
Molecular Mechanism
The mechanism of action of Metiamide involves binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, resulting in competitive inhibition that reduces gastric acid secretion and decreases gastric volume and acidity .
Temporal Effects in Laboratory Settings
Metiamide has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors
Dosage Effects in Animal Models
In animal models, the dosage of Metiamide has a significant impact on its effects. For instance, a dosage group of 50.0 mg/kg demonstrated significantly fewer ulcers than the saline animals in a study on rats .
Metabolic Pathways
Metiamide inhibits many of the isoenzymes of the hepatic CYP450 enzyme system
Transport and Distribution
It is known that Metiamide binds to the H2 receptor located on the basolateral membrane of the gastric parietal cell .
Subcellular Localization
The subcellular localization of Metiamide is related to its target, the H2 receptor, which is located on the basolateral membrane of the gastric parietal cell
准备方法
合成路线和反应条件
甲硫咪唑的合成涉及几个步骤:
乙酰乙酸乙酯与甲酰胺反应: 该反应生成4-羧乙基-5-甲基咪唑。
羧酸酯的还原: 羧酸酯通过在液氨中用钠进行Birch还原进行还原,生成相应的醇.
工业生产方法
甲硫咪唑的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及对反应条件的仔细控制,以确保最终产品的高产率和纯度。使用连续流动反应器和自动化系统等先进技术有助于扩大生产规模,同时保持一致性和质量。
化学反应分析
反应类型
甲硫咪唑会发生各种类型的化学反应,包括:
氧化: 甲硫咪唑在特定条件下可以被氧化形成亚砜和砜。
还原: 还原反应可以将甲硫咪唑转化为相应的胺衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
取代: 取代反应通常涉及亲核试剂,如胺类和硫醇类.
主要产物
氧化: 亚砜和砜。
还原: 胺衍生物。
取代: 具有修饰的硫脲基团的各种类似物.
相似化合物的比较
类似化合物
布里马胺: 甲硫咪唑的前体,效力较低,在生理pH值下稳定性较差。
西咪替丁: 由甲硫咪唑开发而来,效力更强,副作用更少。
甲硫咪唑的独特性
甲硫咪唑因其在西咪替丁开发中的中间体作用而独一无二。它为H2受体拮抗剂的结构-活性关系提供了重要的见解,从而导致了更有效和更安全的药物的开发。 尽管甲硫咪唑最初有希望,但由于一些患者出现粒细胞缺乏症,其临床应用受到限制 .
属性
IUPAC Name |
1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBPLBWLMYGIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188390 | |
| Record name | Metiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity. | |
| Record name | Metiamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34839-70-8 | |
| Record name | Metiamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metiamide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metiamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METIAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metiamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Aminophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374591.png)
![{2-[(2,5-Dichlorophenyl)sulfanyl]phenyl}acetic acid](/img/structure/B374592.png)
![2-amino-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374593.png)

![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)
![2-[(2-Bromoethyl)oxy]-1-chloronaphthalene](/img/structure/B374598.png)
![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)

![2-[4-(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)-1-piperidinyl]ethanol](/img/structure/B374607.png)
![3-[2-(benzyloxy)phenoxy]-N,N-dimethyl-3-phenyl-1-propanamine](/img/structure/B374608.png)
![3-{4-[2-(Diethylamino)-2-(4-fluorophenyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B374609.png)
![1-[2-(Phenylsulfanyl)benzyl]pyrrolidine](/img/structure/B374613.png)
![{2-[(3-methoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374614.png)
![2-[4-[2-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]ethyl]piperazin-1-yl]ethyl 2-chlorobenzoate](/img/structure/B374616.png)
